An In-depth Technical Guide to 2-Nitro-9H-carbazole (CAS: 14191-22-1)
An In-depth Technical Guide to 2-Nitro-9H-carbazole (CAS: 14191-22-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Nitro-9H-carbazole, a nitroaromatic heterocyclic compound. This document synthesizes available physicochemical data, outlines detailed experimental protocols, and visualizes its primary known biological signaling pathway.
Core Properties of 2-Nitro-9H-carbazole
2-Nitro-9H-carbazole is a derivative of carbazole, a tricyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science. The introduction of a nitro group at the 2-position significantly influences its electronic properties and biological activity.
Physicochemical and Spectral Data
Quantitative data for 2-Nitro-9H-carbazole is summarized in the tables below. It is important to note that experimentally determined values for some physical properties, such as melting and boiling points, are not consistently reported in publicly available literature.
Table 1: Physicochemical Properties of 2-Nitro-9H-carbazole
| Property | Value | Source |
| CAS Number | 14191-22-1 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | [1][2] |
| Appearance | Yellow solid (predicted) | General knowledge |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as toluene, chloroform, and DMSO (predicted based on related compounds). | [4] |
| XLogP3 | 3.7 | [1] |
Table 2: Spectral Data for 2-Nitro-9H-carbazole
| Spectral Data Type | Key Features | Source |
| Mass Spectrometry (GC-MS) | Spectra available in the Wiley Registry of Mass Spectral Data. | PubChem |
| ¹H NMR (CDCl₃, predicted) | Aromatic protons expected in the range of 7.0-9.0 ppm. The presence of the nitro group will likely cause downfield shifts for adjacent protons. | General Chemical Principles |
| IR Spectroscopy (predicted) | Characteristic peaks for N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1400-1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹). | General Chemical Principles |
| UV-Visible Spectroscopy (in CH₂Cl₂ for a related compound) | A related compound, 2-nitro-3-phenyl-9H-carbazole, exhibits an absorption band from 260 nm to 410 nm. | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-Nitro-9H-carbazole are provided below.
Synthesis of 2-Nitro-9H-carbazole
While the original synthesis is reported in a 1951 publication by Smith and Brown, the full experimental details are not readily accessible. However, a detailed protocol for the synthesis of the related compound, 1-Nitro-9H-carbazole, provides a likely analogous procedure.[7] Alternative modern methods for carbazole synthesis are also available.[8]
Protocol: Synthesis of 1-Nitro-9H-carbazole (Adaptable for 2-Nitro-9H-carbazole) [7]
This protocol describes the synthesis of 1-Nitro-9H-carbazole and can be adapted by starting with the appropriate isomer of bromo-N-(nitrophenyl)benzenamine.
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Reaction Setup: In a capped vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (1 equivalent), potassium carbonate (2 equivalents), and (NHC)Pd(allyl)Cl catalyst (2 mol%) in dimethylacetamide (DMAc).
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Reaction Conditions: Heat the reaction mixture at 140°C for 150 hours in a heating block.
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Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (Et₂O).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of light petroleum and dichloromethane to yield the nitro-9H-carbazole as a yellow solid.
Caption: Workflow for in vitro tubulin assay.
Protocol: Caspase-3 Activity Assay (Colorimetric) [9][10][11][12] This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
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Reagents and Materials: Cell culture, apoptosis-inducing agent (e.g., staurosporine as a positive control), cell lysis buffer, assay buffer, caspase-3 substrate (e.g., DEVD-pNA), and a microplate reader.
-
Procedure:
-
Treat cells with 2-Nitro-9H-carbazole at desired concentrations for a specified time. Include untreated and positive controls.
-
Lyse the cells and collect the cell lysate.
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Add the cell lysate to a 96-well plate.
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Add the caspase-3 substrate to each well and incubate at 37°C.
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Measure the absorbance at 405 nm at various time points.
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-
Data Analysis: An increase in absorbance at 405 nm indicates the cleavage of the substrate by active caspase-3 and thus, an induction of apoptosis.
Biological Signaling Pathway
2-Nitro-9H-carbazole exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cytoskeleton. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. [13] Signaling Pathway of 2-Nitro-9H-carbazole-Induced Apoptosis
Caption: Microtubule disruption by 2-Nitro-9H-carbazole.
References
- 1. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-9H-carbazole 97% | CAS: 14191-22-1 | AChemBlock [achemblock.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-ethoxy-1-nitro-9H-carbazole | C14H12N2O3 | CID 154201372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole synthesis [organic-chemistry.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biogot.com [biogot.com]
- 12. mpbio.com [mpbio.com]
- 13. mdpi.com [mdpi.com]
